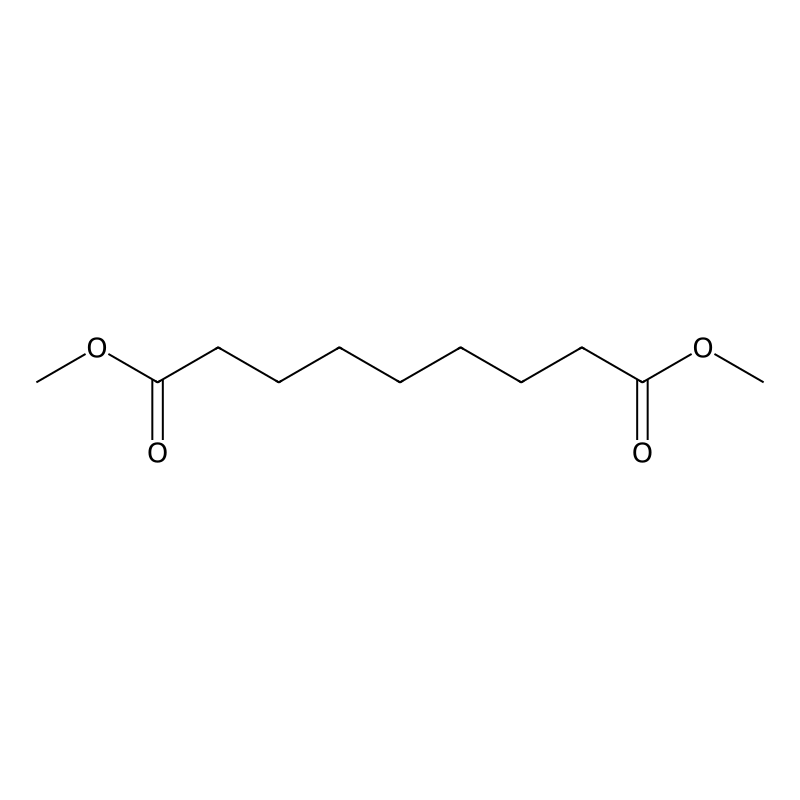Dimethyl azelate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antimicrobial Properties
Dimethyl azelate has been investigated for its potential to inhibit the growth of certain bacteria. Studies have shown effectiveness against mutant strains of Bacillus anthracis (anthrax) and Clostridium botulinum (botulism) when applied topically.[Source: ] However, further research is needed to determine its efficacy against other bacterial strains and its suitability for clinical applications.
Anti-inflammatory Effects
Research suggests that dimethyl azelate may possess anti-inflammatory properties. It has been shown to inhibit polymorphonuclear leukocytes (PMNs), which are immune cells involved in inflammatory responses. This finding suggests that dimethyl azelate might be beneficial in treating acute respiratory distress syndrome (ARDS), a condition characterized by excessive inflammation in the lungs. [Source: ] However, more research is necessary to fully understand its potential therapeutic role in ARDS and other inflammatory conditions.
Dimethyl azelate, also known as nonanedioic acid dimethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.2741 g/mol. It is a clear, colorless liquid that is categorized as a fatty acid methyl ester. The compound features two methoxycarbonyl groups replacing the carboxylic acid groups of azelaic acid, which contributes to its unique properties and applications in various fields .
- Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl azelate can be hydrolyzed to yield azelaic acid and methanol.
- Transesterification: This reaction involves the exchange of the alkoxy group in dimethyl azelate with another alcohol, producing different esters.
- Reduction: Dimethyl azelate can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride .
Dimethyl azelate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of azelaic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating to drive the reaction to completion.
- Transesterification: Another method involves transesterifying a suitable fatty acid methyl ester with methanol.
- Direct Methylation: This method uses methylating agents such as dimethyl sulfate or methyl iodide on azelaic acid under basic conditions .
Dimethyl azelate finds applications in various industries:
- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
- Pharmaceuticals: Potential use in drug formulations due to its fatty acid structure.
- Industrial Uses: Serves as a plasticizer and solvent in polymer chemistry.
- Flavoring and Fragrance: Utilized for its pleasant odor in flavoring agents and perfumes .
Dimethyl azelate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl sebacate | C₁₂H₂₂O₄ | Contains a longer carbon chain (dodecanedioic acid) |
| Dimethyl adipate | C₈H₁₄O₄ | Derived from adipic acid; shorter carbon chain |
| Dimethyl malonate | C₆H₁₀O₄ | Contains a shorter carbon chain (malonic acid) |
| Dimethyl succinate | C₆H₁₀O₄ | Derived from succinic acid; shorter carbon chain |
Uniqueness of Dimethyl Azelate
Dimethyl azelate is unique due to its intermediate chain length between that of dimethyl adipate and dimethyl sebacate, which may influence its physical properties and applications in formulations compared to other similar compounds. Its specific structure allows for distinct interactions within biological systems and industrial processes .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 86 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive







